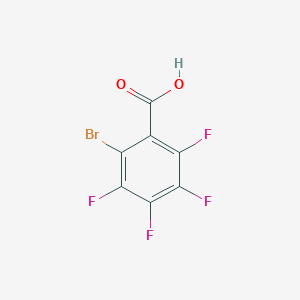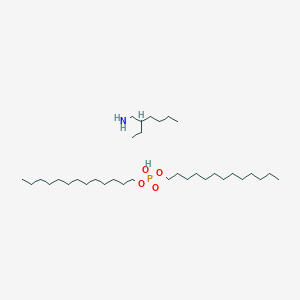
8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one is a naturally occurring compound belonging to the class of coumarins. It is known for its unique structural features and biological activities. Coumarins are a group of aromatic compounds with a benzopyrone structure, and obliquetin is distinguished by its specific substituents and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield obliquetin. The reaction typically requires heating and may involve the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of obliquetin often involves the extraction from natural sources, such as plants that are rich in coumarins. The extraction process may include solvent extraction, followed by purification steps like crystallization or chromatography to isolate obliquetin in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of obliquetin can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: this compound exhibits various biological activities, including antimicrobial and antioxidant properties, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, obliquetin is investigated for potential therapeutic applications, such as in the treatment of infections or as an antioxidant agent.
Industry: this compound is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one can be compared with other coumarins, such as umbelliferone and esculetin. While all these compounds share a common benzopyrone structure, obliquetin is unique due to its specific substituents, which confer distinct chemical and biological properties. For example, obliquetin may exhibit different solubility, reactivity, and biological activity compared to umbelliferone and esculetin.
Vergleich Mit ähnlichen Verbindungen
- Umbelliferone
- Esculetin
- Scopoletin
- Coumarin
8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one stands out due to its unique structural features and the specific biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
15870-92-5 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
7-hydroxy-6-methoxy-8-(2-methylbut-3-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-5-15(2,3)12-13(17)10(18-4)8-9-6-7-11(16)19-14(9)12/h5-8,17H,1H2,2-4H3 |
InChI-Schlüssel |
QTONOXMAHAVZIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=C2C(=CC(=C1O)OC)C=CC(=O)O2 |
Kanonische SMILES |
CC(C)(C=C)C1=C2C(=CC(=C1O)OC)C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



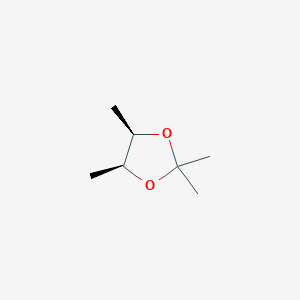
![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)
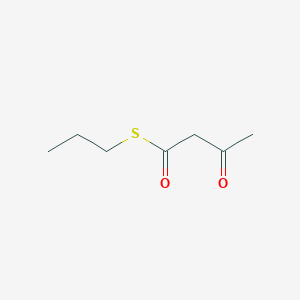
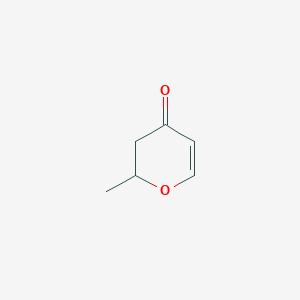

![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)
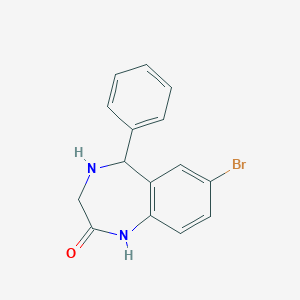
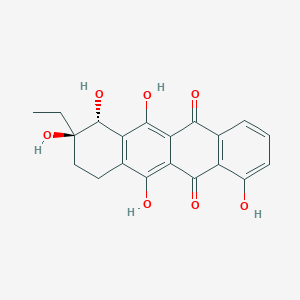

![2-[2-(Phenylamino)vinyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazolium](/img/structure/B98171.png)

